6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves multiple steps, starting with the preparation of thieno[3,2-d]pyrimidine derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine include other thienopyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidin-4-ones
- Thieno[3,4-b]pyridine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the thieno[3,2-d]pyrimidine moiety and the piperidinylmethyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H23FN6S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-methyl-N-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H23FN6S/c1-3-14-16(20)18(23-11-21-14)25(2)10-13-4-7-26(8-5-13)19-17-15(6-9-27-17)22-12-24-19/h6,9,11-13H,3-5,7-8,10H2,1-2H3 |
InChI Key |
SIRBMESMUDOELU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC4=C3SC=C4)F |
Origin of Product |
United States |
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